2,2,2-Trifluoroethanol-1,1-d2

NMR Spectroscopy Structural Biology Peptide Analysis

2,2,2-Trifluoroethanol-1,1-d2 (CAS 132248-58-9), also known as TFE-d2, is a deuterated variant of the fluorinated alcohol 2,2,2-trifluoroethanol (TFE). It is distinguished by the replacement of two hydrogen atoms at the C1 position with deuterium atoms, yielding a molecular formula of C2H3F3O and an exact mass of 102.02615269 Da.

Molecular Formula C2H3F3O
Molecular Weight 102.05 g/mol
CAS No. 132248-58-9
Cat. No. B144302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethanol-1,1-d2
CAS132248-58-9
Molecular FormulaC2H3F3O
Molecular Weight102.05 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)O
InChIInChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2
InChIKeyRHQDFWAXVIIEBN-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethanol-1,1-d2: A Specialized Deuterated Solvent for Advanced NMR and Mechanistic Studies


2,2,2-Trifluoroethanol-1,1-d2 (CAS 132248-58-9), also known as TFE-d2, is a deuterated variant of the fluorinated alcohol 2,2,2-trifluoroethanol (TFE). It is distinguished by the replacement of two hydrogen atoms at the C1 position with deuterium atoms, yielding a molecular formula of C2H3F3O and an exact mass of 102.02615269 Da [1][2]. This isotopic labeling strategy preserves the unique solvent properties of TFE—its high polarity, low nucleophilicity, and ability to stabilize specific secondary structures like α-helices—while eliminating the proton NMR signals that would otherwise interfere with spectral analysis . As a result, TFE-d2 is not merely an alternative solvent but a critical enabling tool for high-resolution nuclear magnetic resonance (NMR) spectroscopy, isotope labeling studies, and kinetic investigations where protonated TFE would be unsuitable .

The Critical Need for 2,2,2-Trifluoroethanol-1,1-d2 Over Its Non-Deuterated Counterpart


Substituting the deuterated 2,2,2-Trifluoroethanol-1,1-d2 with standard, non-deuterated 2,2,2-trifluoroethanol (TFE) in analytical workflows is not a trivial exchange; it results in a fundamental loss of data fidelity. The primary justification for procurement of the deuterated analog lies in its ability to eliminate the intense proton signals from the solvent that dominate and obscure regions of the ¹H NMR spectrum [1]. In contrast, non-deuterated TFE introduces two distinct sets of proton resonances (from the -CH₂- and -OH groups), which create overlapping peaks with analyte signals and interfere with accurate integration, structural elucidation, and impurity profiling [2]. Furthermore, in mass spectrometry applications, the distinct mass shift of +2 Da for TFE-d2 compared to TFE (+0 Da) provides a clear, quantitative internal standard or isotopic tracer, enabling precise kinetic and mechanistic studies that would be impossible with an unlabeled compound . Therefore, choosing the protonated form compromises analytical precision and defeats the purpose of using TFE as a specialty solvent in modern, high-resolution analytical chemistry.

Quantitative Evidence for Prioritizing 2,2,2-Trifluoroethanol-1,1-d2 Over Analogs and Alternatives


Superior NMR Spectral Clarity via Elimination of Intense ¹H Solvent Signals

In ¹H NMR spectroscopy, the non-deuterated analog 2,2,2-trifluoroethanol (TFE) produces two distinct and intense solvent proton signals. The deuterated variant, 2,2,2-Trifluoroethanol-1,1-d2, virtually eliminates these signals, providing a clean spectral baseline for analyte observation. This is a fundamental requirement for detailed structural studies, such as those on α-helical peptides, where the TFE-d2 solvent allows for unambiguous assignment of backbone amide proton resonances [1]. The complete absence of the strong -CH₂- singlet, which would appear around ~3.9 ppm in non-deuterated TFE, is a quantifiable improvement in signal-to-noise and dynamic range, preventing the obscuration of critical analyte peaks [2]. This elimination is a direct, qualitative difference that is immediately apparent in any ¹H NMR experiment and is the primary reason for selecting the deuterated form.

NMR Spectroscopy Structural Biology Peptide Analysis

Quantified Isotopic Enrichment and Chemical Purity Ensuring Reproducible Results

A critical procurement specification is the guaranteed isotopic enrichment and chemical purity of the compound. 2,2,2-Trifluoroethanol-1,1-d2 is commercially available with a high and quantifiable level of deuteration. Vendor specifications, such as those from a leading supplier, certify a minimum isotopic purity of 99.5 atom % D and a chemical purity of ≥99% (CP) . This high level of enrichment directly translates to a low residual proton content, which is crucial for minimizing background noise in ¹H NMR. This is a quantifiable advantage over lower-grade or non-deuterated TFE, which would contain 100% protiated species. For applications like 2D NMR fingerprinting of protein therapeutics, this high purity is essential for generating clean, interpretable cross-peak data .

NMR Solvent Quality Control Isotopic Labeling

Defined Mass Shift for Isotopic Labeling and Mass Spectrometry Workflows

For applications in mass spectrometry, 2,2,2-Trifluoroethanol-1,1-d2 offers a precisely defined mass shift relative to its non-deuterated counterpart. The replacement of two hydrogen atoms with deuterium increases the molecular weight by a characteristic +2 Da, as documented in vendor technical datasheets . This is a more significant and analytically useful shift than that provided by a single deuterium label (e.g., 2,2,2-Trifluoroethanol-OD, which has a +1 Da shift ). This +2 Da shift allows for clear isotopic differentiation, enabling the compound to serve as a robust internal standard for quantitative analysis or as a mass tag for tracking molecules through complex reactions or biological pathways. For example, in kinetic isotope effect studies, the distinct mass of the deuterated product allows for precise quantitation of reaction rates and product distributions using mass spectrometry [1].

Mass Spectrometry Mechanistic Studies Metabolomics

Enabling Accurate Measurement of Kinetic Isotope Effects (KIE) in Mechanistic Studies

The specific deuteration pattern of 2,2,2-Trifluoroethanol-1,1-d2 makes it a powerful reagent for probing reaction mechanisms through kinetic isotope effect (KIE) studies. In a classic example, the solvolysis rates of 1-aryl-3-trimethylstannyl 3,5-dinitrobenzoates were measured using both the protiated and deuterated solvent. The study revealed a secondary β-deuterium kinetic isotope effect of 0.94 and 1.08 for the 2,2-d2 analogues of two different substrates, respectively, when the reaction was conducted in TFE-d2 [1]. This small but measurable deviation from unity (k_H/k_D ≠ 1) provides direct evidence for the nature of the transition state and the involvement of C-Sn sigma electrons in the rate-determining step. Such precise mechanistic information is unattainable when using the non-deuterated TFE solvent, as the isotope effect cannot be measured without an isotopically labeled medium.

Physical Organic Chemistry Reaction Mechanisms Kinetics

Optimal Procurement Scenarios for 2,2,2-Trifluoroethanol-1,1-d2 Driven by Analytical Needs


High-Resolution Structural Determination of Peptides and Proteins by NMR

Procurement of 2,2,2-Trifluoroethanol-1,1-d2 is justified when the research objective is to determine the high-resolution structure of peptides or proteins that require a membrane-mimetic or secondary-structure-inducing environment for study. In such cases, mixtures of TFE-d2 and H2O (e.g., 30-60% v/v) are employed as the NMR solvent [1]. The deuterated nature of TFE-d2 eliminates the intense -CH₂- and -OH proton signals that would otherwise interfere with the crucial amide and alpha-proton regions of the ¹H NMR spectrum, as demonstrated in the structural elucidation of ocellatin peptides and model α-helical peptides [2][3]. The high isotopic purity ensures that the residual proton signals from the solvent are minimized, allowing for the acquisition of clean 2D NMR datasets (e.g., COSY, NOESY, TOCSY) necessary for complete resonance assignment and structure calculation.

Elucidation of Reaction Mechanisms Using Solvent Kinetic Isotope Effects

For laboratories investigating reaction mechanisms in physical organic or organometallic chemistry, the procurement of 2,2,2-Trifluoroethanol-1,1-d2 is essential. It serves as a solvent that can provide quantitative mechanistic information through the measurement of solvent kinetic isotope effects (KIEs). By comparing the rate of a reaction in TFE-d2 versus the reaction rate in standard TFE, researchers can directly probe the involvement of the solvent in the rate-determining step [4]. The precise +2 Da mass shift and high deuterium enrichment are critical for generating reliable, interpretable KIE data that can differentiate between alternative transition state structures and provide insight into phenomena like neighboring group participation [4].

Mass Spectrometry-Based Quantitation and Isotopic Tracing

The procurement of 2,2,2-Trifluoroethanol-1,1-d2 is warranted for analytical workflows that demand precise quantitation via mass spectrometry. Its +2 Da mass shift relative to unlabeled TFE makes it an ideal internal standard for correcting matrix effects and instrument variability in the quantitative analysis of TFE or its derivatives in complex mixtures (e.g., biological fluids, environmental samples) . Furthermore, its distinct mass signature allows it to be used as a tracer molecule in studies of metabolic pathways, environmental fate, or chemical degradation, where its unique isotopic fingerprint can be followed with high specificity against a complex chemical background.

Specialized NMR Solvent for Organometallic Chemistry

For researchers in organometallic chemistry, 2,2,2-Trifluoroethanol-1,1-d2 is a key solvent for acquiring clean NMR spectra of air- and moisture-sensitive compounds. The well-established chemical shifts of common impurities in this deuterated solvent provide a reliable framework for spectral interpretation and purity assessment [5]. Unlike standard TFE, the deuterated version eliminates the dominant solvent peaks that would otherwise obscure signals from organometallic hydrides, ligands, and reaction intermediates, which are often the primary analytes of interest in this field. The procurement of this specific deuterated solvent ensures compatibility with established spectral databases and workflows in organometallic research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoroethanol-1,1-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.